EGFR Kinase Inhibition: 6-Bromo-Acrylate Derivative Shows ~8-Fold Greater Potency Than Phenyl-Substituted Analog
In a direct head-to-head EGFR tyrosine kinase assay, the 6-bromo-acrylate derivative (compound 6) exhibited an IC50 of 7.0 ± 0.3 nM, whereas the corresponding phenyl-substituted analogue (compound 9) displayed an IC50 of 58 ± 2 nM [1]. This represents an approximately 8.3-fold increase in potency conferred by the 6-bromo substitution pattern combined with the acrylate side chain. The benchmark inhibitor erlotinib showed an IC50 of 0.4 ± 0.1 nM under identical assay conditions [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 7.0 ± 0.3 nM (compound 6) |
| Comparator Or Baseline | 58 ± 2 nM (compound 9, phenyl-substituted analog); 0.4 ± 0.1 nM (erlotinib) |
| Quantified Difference | ~8.3-fold more potent than phenyl analog; 17.5-fold less potent than erlotinib |
| Conditions | In vitro EGFR-TK enzymatic assay at ATP concentration equal to KM; mean of two titration curves (20 data points) ± SD [1] |
Why This Matters
This quantifies the critical contribution of the 6-bromo substituent to EGFR inhibition potency, guiding medicinal chemists in prioritizing this scaffold over phenyl-substituted alternatives for lead optimization.
- [1] Bysting F, Bugge S, Sundby E, Hoff BH. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Adv. 2017;7:18569-18577. doi:10.1039/C7RA01961K. Table 6. View Source
